3-(3-Chlorophenyl)-3',4'-difluoropropiophenone

Übersicht

Beschreibung

3-(3-Chlorophenyl)-3’,4’-difluoropropiophenone is a synthetic organic compound characterized by the presence of a chlorophenyl group and two fluorine atoms attached to a propiophenone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-3’,4’-difluoropropiophenone typically involves the reaction of 3-chlorophenylacetonitrile with difluorobenzene under specific conditions. The process may include the use of catalysts such as aluminum chloride and solvents like ethylene dichloride. The reaction is carried out at controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required standards for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Chlorophenyl)-3’,4’-difluoropropiophenone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

- Drug Development : The compound is investigated for its potential therapeutic effects, particularly in developing anti-inflammatory and analgesic agents. Its structural features may enhance binding affinity to biological targets.

- Enzyme Inhibition Studies : Research indicates that derivatives of this compound can act as inhibitors for various enzymes, contributing to the understanding of metabolic pathways and disease mechanisms.

Materials Science

- Fluorinated Materials : The incorporation of fluorine atoms into organic compounds often enhances their chemical stability and lipophilicity, making them suitable for applications in developing advanced materials with specific electronic or optical properties.

- Polymer Chemistry : The compound can be utilized in synthesizing fluorinated polymers, which exhibit unique properties such as increased resistance to solvents and thermal degradation.

Biological Studies

- Biochemical Probes : 3-(3-Chlorophenyl)-3',4'-difluoropropiophenone serves as a probe in biochemical assays, aiding in the study of enzyme interactions and receptor binding.

- Neuropharmacology : The compound's potential effects on neuroreceptors are being explored, particularly regarding its ability to cross the blood-brain barrier and influence neurological disorders.

Case Studies

Several case studies have documented the applications of this compound:

- Case Study 1 : A study on enzyme inhibition demonstrated that modifications to the compound could yield potent inhibitors for specific targets involved in cancer metabolism. The findings suggested that fluorinated derivatives had improved selectivity and efficacy compared to non-fluorinated counterparts.

- Case Study 2 : Research involving polymer synthesis highlighted how incorporating this compound led to materials with enhanced thermal stability and mechanical properties. These materials are being tested for applications in electronics and coatings.

- Case Study 3 : Investigations into the compound's neuropharmacological effects showed promising results in modulating neurotransmitter systems, with potential implications for treating anxiety and depression.

Wirkmechanismus

The mechanism of action of 3-(3-Chlorophenyl)-3’,4’-difluoropropiophenone involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific pathways, influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Chloromethcathinone: A synthetic cathinone with similar structural features but different functional groups.

4-Chloromethcathinone: Another synthetic cathinone with a different substitution pattern on the phenyl ring.

Uniqueness

3-(3-Chlorophenyl)-3’,4’-difluoropropiophenone is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Biologische Aktivität

3-(3-Chlorophenyl)-3',4'-difluoropropiophenone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including cytotoxicity, mechanisms of action, and structure-activity relationships (SAR) based on various studies.

Chemical Structure and Properties

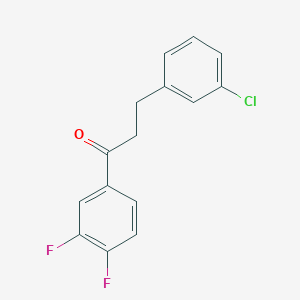

The compound features a propiophenone backbone with two fluorine atoms and a chlorine substituent on the phenyl ring. Its structural formula can be represented as follows:

Cytotoxicity and Antiproliferative Effects

Recent studies have investigated the cytotoxic effects of this compound against various cancer cell lines. The compound has shown promising antiproliferative activity, particularly in human colorectal cancer cells (HCT116). The sulforhodamine B (SRB) assay was employed to evaluate its efficacy:

| Compound | Cell Line | GI50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HCT116 | 2.18 | p53-dependent apoptosis |

| CM-M345 | HCT116 | 2.6 | p53-dependent apoptosis |

| BP-C4 | HCT116 | 8.6 | Non-selective |

The GI50 value represents the concentration required to inhibit cell growth by 50%. The results indicate that the presence of the chlorophenyl group enhances selectivity towards p53-positive cells compared to those lacking this pathway .

The mechanism through which this compound exerts its biological effects appears to involve modulation of signaling pathways related to apoptosis and cell cycle regulation. It is believed to interact with specific enzymes or receptors, leading to alterations in cellular signaling that promote apoptosis in cancerous cells. Notably, the compound's interaction with the p53 protein has been highlighted as a critical factor in its cytotoxicity .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The presence of both chloro and fluoro substituents appears to enhance its reactivity and selectivity compared to similar compounds lacking these groups. For example, when comparing it with other derivatives:

- 3-Chloro-4'-fluoropropiophenone : Lacks additional fluorine, resulting in lower activity.

- 4-Fluoropropiophenone : Contains only one halogen, leading to reduced potency.

The unique combination of halogen substituents contributes to the compound's distinct reactivity profile and biological effects .

Case Studies

Several case studies have documented the biological activity of compounds structurally related to this compound:

- Anticancer Activity : A study demonstrated that analogs with similar structures exhibited significant cytotoxicity against breast cancer cell lines, emphasizing the importance of halogenation in enhancing biological activity .

- Enzyme Inhibition : Research indicated that certain derivatives could inhibit specific enzymes involved in cancer proliferation, suggesting potential therapeutic applications in oncology .

Eigenschaften

IUPAC Name |

3-(3-chlorophenyl)-1-(3,4-difluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF2O/c16-12-3-1-2-10(8-12)4-7-15(19)11-5-6-13(17)14(18)9-11/h1-3,5-6,8-9H,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXDNYDKWGVLAJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644454 | |

| Record name | 3-(3-Chlorophenyl)-1-(3,4-difluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-44-5 | |

| Record name | 3-(3-Chlorophenyl)-1-(3,4-difluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.